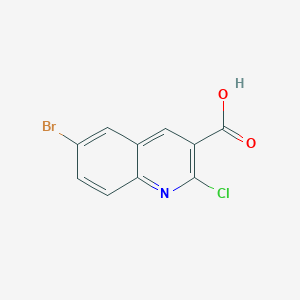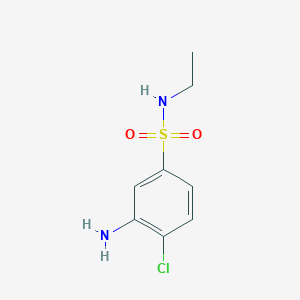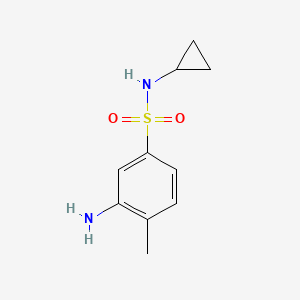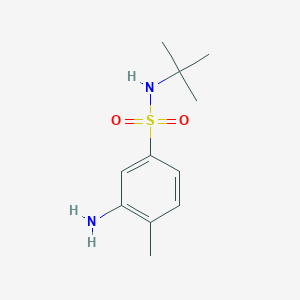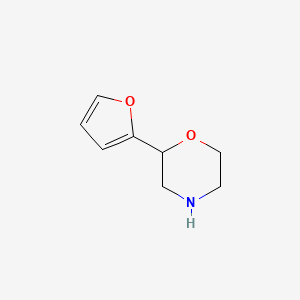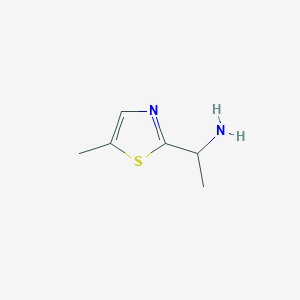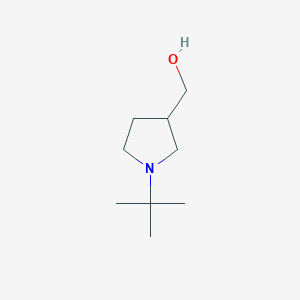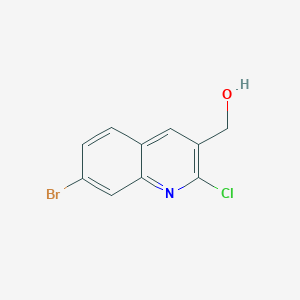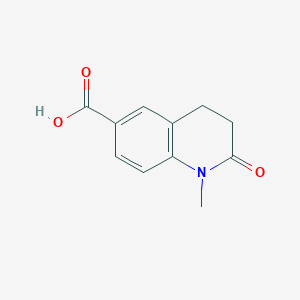
1-(3-氨基苯基)咪唑烷-2-酮
描述
1-(3-Aminophenyl)imidazolidin-2-one , also known as CBR01486 , is a heterocyclic compound with the empirical formula C9H11N3O . It has a molecular weight of 177.20 g/mol . The chemical structure consists of an imidazolidinone ring fused to a phenyl group, where the amino group is positioned at the 3-position of the phenyl ring .
科学研究应用
Pharmaceutical Synthesis
1-(3-Aminophenyl)imidazolidin-2-one: is a valuable intermediate in pharmaceutical synthesis. Its structure is a key component in various pharmacologically active molecules. The compound can be used to synthesize a wide range of therapeutic agents, including antifungal medications, as its derivatives have shown significant biological activity .
Catalysis
This compound plays a crucial role in catalysis, particularly in the synthesis of imidazolidin-2-ones and benzimidazolidin-2-ones. These structures are important in the development of sustainable and efficient protocols for the preparation of five-membered cyclic ureas, which are essential in various chemical syntheses .
Chiral Auxiliaries
The compound is also used as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are important for inducing stereoselectivity in chemical reactions, which is vital for creating compounds with the desired chirality for pharmaceutical applications .
Ligand for Asymmetric Catalysis
As a ligand, 1-(3-Aminophenyl)imidazolidin-2-one can bind to metals and facilitate asymmetric catalysis. This application is particularly important in producing enantiomerically pure substances, which are often required in the pharmaceutical industry .
Environmental-Friendly Chemical Processes
The compound’s ability to react with CO2 under certain conditions makes it a candidate for environmentally friendly chemical processes. For example, it can be used in reactions that aim to utilize CO2 as a raw material, thus contributing to carbon capture and utilization strategies .
Natural Product Synthesis
Imidazolidin-2-ones are structural motifs found in natural products. Therefore, 1-(3-Aminophenyl)imidazolidin-2-one can be used as a starting material or intermediate in the synthesis of complex natural compounds, which often have potent biological activities .
作用机制
Target of Action
This compound is part of a class of molecules known as imidazolidin-2-ones, which are widely found in pharmaceuticals, natural products, and intermediates in organic syntheses
Mode of Action
It is known that imidazolidin-2-ones can be formed from 1,2-diamines and a carbonylating agent through sequential intermolecular/intramolecular acyl nucleophilic substitution reactions . This suggests that 1-(3-Aminophenyl)imidazolidin-2-one may interact with its targets through similar mechanisms.
属性
IUPAC Name |
1-(3-aminophenyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-3,6H,4-5,10H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKSYMQSNOQBGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640702 | |
| Record name | 1-(3-Aminophenyl)imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminophenyl)imidazolidin-2-one | |
CAS RN |
938459-14-4 | |
| Record name | 1-(3-Aminophenyl)-2-imidazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938459-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Aminophenyl)imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-aminophenyl)imidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


